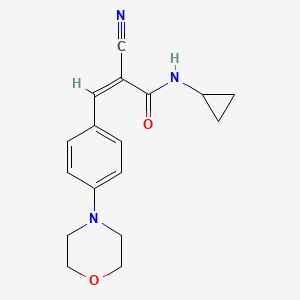

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Description

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic organic compound characterized by:

- A Z-configuration at the α,β-unsaturated enamide moiety.

- A cyano group (-CN) at the α-position, contributing electron-withdrawing properties.

- A 4-morpholin-4-ylphenyl group at the β-position, providing electron-rich aromaticity and solubility enhancement via the morpholine ring.

Properties

IUPAC Name |

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-12-14(17(21)19-15-3-4-15)11-13-1-5-16(6-2-13)20-7-9-22-10-8-20/h1-2,5-6,11,15H,3-4,7-10H2,(H,19,21)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLWYMWOQOJLDK-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves a multi-step process:

Formation of the Enamide Backbone: The initial step often involves the formation of the enamide backbone through a condensation reaction between a cyanoacetylene and an appropriate amine.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.

Morpholinylphenyl Group Attachment: The final step involves the attachment of the morpholinylphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Cyclopropanone derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted morpholinylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs and their comparative features are summarized below:

Key Observations:

- Morpholinyl vs. Chromone (Compound 1): The morpholine ring in the target compound improves solubility and electron donation compared to the rigid, planar chromone ring in Compound 1, which may favor π-π stacking in optical applications .

- Cyclopropyl vs.

- Z-Configuration vs. E-Isomers (): The Z-configuration in the target compound may lead to distinct spatial arrangements, affecting hydrogen-bonding patterns and crystal packing compared to E-isomers .

Physicochemical Properties

- Solubility: The morpholinyl group in the target compound likely improves aqueous solubility compared to phenyl or chromone-containing analogs.

- Stability: The cyclopropyl group may confer metabolic stability over labile substituents like methyl-sulfanyl () .

- Crystallography: Tools like SHELX and ORTEP () are critical for resolving stereochemical features and hydrogen-bonding networks in such compounds .

Q & A

Q. What are the common synthetic routes for (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the morpholine-substituted phenyl moiety via nucleophilic aromatic substitution. A key step is the coupling of the cyanoacrylamide group using reagents like EDCI/HOBt under inert conditions to minimize side reactions. Purification employs column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane), and purity is validated using HPLC (>95% purity) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic methods:

Q. What analytical techniques are used to assess compound stability under storage conditions?

Stability is evaluated via:

- HPLC-UV : Monitor degradation products over time (e.g., hydrolysis of the cyano group).

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C).

- Light sensitivity tests : Store aliquots under UV/visible light and compare to dark-stored controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Z/E isomer ratios during synthesis?

Isomer ratios are optimized by:

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be addressed?

Discrepancies are resolved using:

- Orthogonal assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT or ATP-lite).

- Binding studies : Surface plasmon resonance (SPR) quantifies target affinity independently.

- Batch analysis : Ensure compound purity (>99%) via LC-MS to rule out impurities affecting activity .

Q. What role do hydrogen-bonding patterns play in crystallographic refinement for this compound?

Hydrogen-bonding networks (e.g., N–H···O=C interactions) influence crystal packing and stability. Graph-set analysis (via ORTEP-3) identifies recurring motifs (e.g., R(8) rings), aiding in resolving twinning or disorder in crystals .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological potency?

SAR strategies include:

- Substituent variation : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions.

- Bioisosteric replacement : Swap the morpholine ring with piperazine or thiomorpholine to modulate solubility.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding residues .

Q. What experimental approaches elucidate the compound’s mechanism of action in inflammatory pathways?

Mechanistic studies employ:

- Western blotting : Quantify NF-κB or COX-2 suppression in LPS-stimulated macrophages.

- Mutagenesis : Introduce point mutations in target enzymes (e.g., IKKβ) to assess binding dependency.

- Metabolic profiling : LC-MS/MS tracks downstream metabolites in treated cells .

Q. How can low aqueous solubility be mitigated for in vivo studies?

Strategies include:

- Co-solvent systems : Use PEG-400/water (20:80 v/v) for dosing solutions.

- Nanoformulation : Prepare liposomal encapsulations (70–100 nm size via dynamic light scattering).

- Prodrug derivatization : Introduce phosphate esters at the amide group for enhanced solubility .

Q. What methodologies are recommended for forced degradation studies under ICH guidelines?

Forced degradation involves:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (6 h, 60°C).

- Oxidative stress : Treat with 3% HO at 25°C for 24 h.

- Photolysis : Expose to UV light (365 nm) in a stability chamber. Degradation products are profiled via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.